2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide
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Overview
Description
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide is a complex organic compound that features a tetrazole ring, an amino group, and a cyclopentyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been associated with various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The amino group is then introduced via nucleophilic substitution reactions. Finally, the cyclopentyl group is attached through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Scale-up processes would also consider the cost-effectiveness and environmental impact of the production methods.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the tetrazole ring can produce amine derivatives.
Scientific Research Applications
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its biological activities, including antimicrobial and anti-inflammatory properties.
Benzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Imidazole: A versatile heterocycle with applications in medicine and industry.
Uniqueness
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide is unique due to its combination of a tetrazole ring, amino group, and cyclopentyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications that other similar compounds may not address as effectively.
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-11-7-5-10(6-8-11)14-17-19-20(18-14)9-13(21)16-12-3-1-2-4-12/h5-8,12H,1-4,9,15H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHIJIDQVYGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357663 |
Source
|
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-98-7 |
Source
|
Record name | 5-(4-Aminophenyl)-N-cyclopentyl-2H-tetrazole-2-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436092-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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